tert-butyl 4-cyano-4-(3-oxopropyl)piperidine-1-carboxylate
Description
tert-Butyl 4-cyano-4-(3-oxopropyl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C13H20N2O3. It is a piperidine derivative, which is a class of compounds known for their diverse applications in medicinal chemistry and organic synthesis.
Properties
CAS No. |
2375528-41-7 |
|---|---|
Molecular Formula |
C14H22N2O3 |
Molecular Weight |
266.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-cyano-4-(3-oxopropyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and cyanoacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
Formation of the piperidine intermediate: This step involves the reaction of piperidine with tert-butyl chloroformate in the presence of a base such as triethylamine.
Addition of cyanoacetic acid: The intermediate is then reacted with cyanoacetic acid to form the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 4-cyano-4-(3-oxopropyl)piperidine-1-carboxylate can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the synthesis of various heterocyclic compounds.
Biology:
- Investigated for its potential as a pharmacophore in drug design.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry:
- Utilized in the production of fine chemicals and agrochemicals.
- Applied in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 4-cyano-4-(3-oxopropyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural modifications. The cyano group and the piperidine ring play crucial roles in its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
- tert-Butyl 3-cyano-4-oxo-piperidine-1-carboxylate
- 1-Boc-4-cyanopiperidine
Comparison:
- tert-Butyl 3-cyano-4-oxo-piperidine-1-carboxylate shares a similar piperidine core but differs in the position of the cyano and oxo groups, which can influence its reactivity and applications.
- 1-Boc-4-cyanopiperidine has a similar structure but with a different protecting group, which affects its stability and suitability for various synthetic applications.
Uniqueness: tert-Butyl 4-cyano-4-(3-oxopropyl)piperidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
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